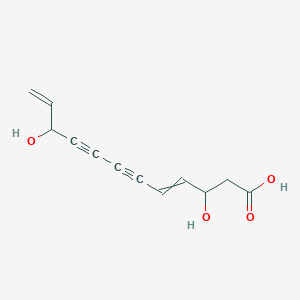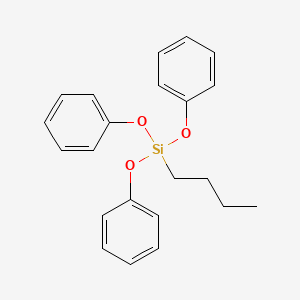
Butyl(triphenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(triphenoxy)silane is an organosilicon compound that features a silicon atom bonded to a butyl group and three phenoxy groups. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical applications. Organosilanes are widely used in organic synthesis, materials science, and as coupling agents in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triphenoxy)silane typically involves the reaction of butyltrichlorosilane with phenol in the presence of a base. The general reaction can be represented as follows:
Butyltrichlorosilane+3Phenol→this compound+3HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. Common bases used in this reaction include pyridine or triethylamine, which help to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl(triphenoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and phenol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, depending on the desired reaction pathway.
Substitution: Requires strong nucleophiles such as alkoxides or amines.
Major Products Formed
Hydrolysis: Produces silanols and phenol.
Condensation: Forms siloxane polymers.
Substitution: Results in the replacement of phenoxy groups with other functional groups.
Scientific Research Applications
Butyl(triphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized as a coupling agent in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Butyl(triphenoxy)silane involves the formation of silanol groups upon hydrolysis, which can then interact with various substrates. The silanol groups can form strong covalent bonds with inorganic surfaces, enhancing adhesion and compatibility. This property is particularly useful in the modification of surfaces and the creation of composite materials.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Contains three methoxy groups instead of phenoxy groups.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups.
Phenyl(triphenoxy)silane: Has a phenyl group instead of a butyl group.
Uniqueness
Butyl(triphenoxy)silane is unique due to the presence of the butyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of applications it is suitable for.
Properties
CAS No. |
130820-70-1 |
|---|---|
Molecular Formula |
C22H24O3Si |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
butyl(triphenoxy)silane |
InChI |
InChI=1S/C22H24O3Si/c1-2-3-19-26(23-20-13-7-4-8-14-20,24-21-15-9-5-10-16-21)25-22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
InChI Key |
OGCNPMTZBJEZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
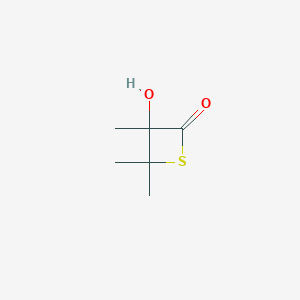
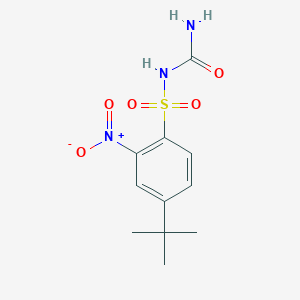
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
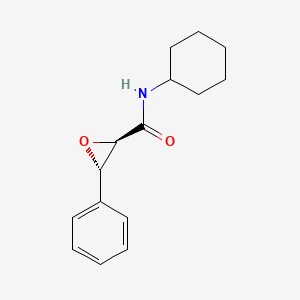
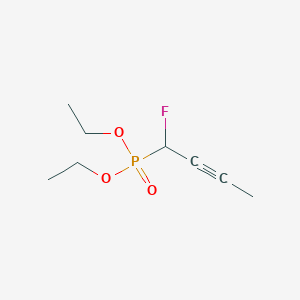
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
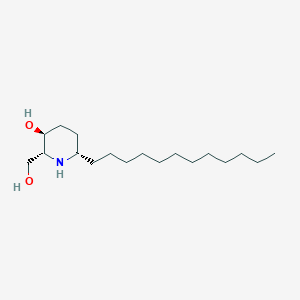
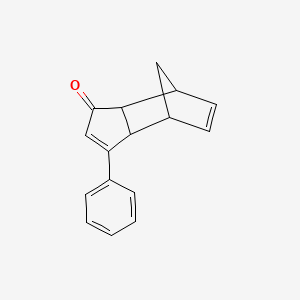
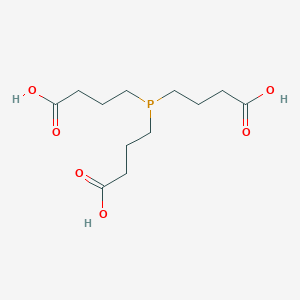
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
